molecular formula C22H17N5 B3167796 4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carbonitrile CAS No. 924898-13-5

4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carbonitrile

Cat. No.: B3167796
CAS No.: 924898-13-5
M. Wt: 351.4 g/mol
InChI Key: JKLLRKDEWNJNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis: The compound 4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carbonitrile is a heterocyclic molecule featuring a pyrrolo[1,2-b]pyrazole core fused with a quinoline moiety substituted with a cyano (-CN) group at the 6-position and a 6-methylpyridin-2-yl group at the 2-position. Its synthesis involves a multi-step process, including condensation and cyclization reactions. For example, the reaction of intermediate 3-4 with 3-5 in DMF and toluene yielded the target compound with a 78.9% yield, confirmed by NMR spectroscopy .

The carbonitrile group may influence electronic properties and solubility compared to carboxamide derivatives .

Properties

IUPAC Name

4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5/c1-14-4-2-5-19(25-14)22-21(20-6-3-11-27(20)26-22)16-9-10-24-18-8-7-15(13-23)12-17(16)18/h2,4-5,7-10,12H,3,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLLRKDEWNJNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H17N5
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 924898-13-5

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in various signaling pathways. Notably, it has been studied for its inhibitory effects on the Transforming Growth Factor-beta (TGF-beta) type I receptor kinase domain, which plays a crucial role in cellular processes such as proliferation and differentiation.

Key Findings

  • Inhibition of TGF-beta Signaling : Studies have shown that derivatives of this compound can inhibit TGF-beta signaling pathways, which are implicated in cancer progression and fibrosis. The inhibition was quantified using IC50 values, with some derivatives showing potent activity in the low micromolar range .
  • Anti-Tubercular Activity : Recent research has highlighted the compound's potential as an anti-tubercular agent against Mycobacterium tuberculosis. In vitro assays revealed significant inhibitory concentrations (IC90 values) ranging from 3.73 to 40.32 μM for various derivatives .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the molecular structure can significantly affect biological activity. For instance:

  • Substituents on the pyridine and quinoline rings influence potency and selectivity against target receptors.
  • The presence of specific functional groups enhances binding affinity and efficacy against TGF-beta receptors.

Case Study 1: TGF-beta Inhibition

A series of analogs derived from the parent compound were synthesized and evaluated for their ability to inhibit TGF-beta signaling. The most active compounds demonstrated selectivity for p38 MAP kinase, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: Anti-Tubercular Efficacy

In a study aimed at identifying new anti-tubercular agents, several derivatives exhibited promising activity against Mycobacterium tuberculosis. The lead compounds were further assessed for cytotoxicity against human cell lines (HEK-293), confirming their safety profile alongside efficacy .

Data Tables

Compound NameIC50 (μM)TargetReference
Compound 6a1.35TGF-beta
Compound 6e40.32Mycobacterium tuberculosis
Compound 7e2.18TGF-beta

Comparison with Similar Compounds

Table 1: Key Structural Differences and Targets

Compound Name Substituent (Quinoline Position 6) Pyrrolo[1,2-b]pyrazole Substituent Molecular Target Key Activity
Target Carbonitrile -CN 6-Methylpyridin-2-yl Likely TβR-1 (inferred) Synthesis confirmed; activity not explicitly reported
Galunisertib (LY2157299) -CONH₂ 6-Methylpyridin-2-yl TβR-1/ALK5 Potent TGF-β inhibition; clinical use in cancer
Compound 5a () -NH₂ Pyridin-2-yl TβR-1 IC₅₀ = 18 nM in enzyme assays; cellular activity
DHP-2 () -C₆H₃(F)NH₂ Pyridin-2-yl ZAK kinase Blocks canonical TGF-β signaling
3-(4-Fluorophenyl) analog () None (fluorophenyl at pyrrolopyrazole) 6-Methylpyridin-2-yl Kinase (unspecified) Molecular docking suggests kinase binding

Key Observations :

  • However, this may reduce solubility, as seen in Galunisertib’s poor aqueous solubility .
  • The 6-methylpyridin-2-yl group is conserved across analogs, suggesting its critical role in kinase interactions, possibly through hydrophobic interactions or π-stacking .

Key Observations :

  • The target compound’s synthesis is more efficient (78.9% yield) than other pyrrolopyrazole derivatives, likely due to streamlined reaction conditions .
  • Multi-step syntheses for related compounds (e.g., methanamine derivatives) face challenges in protective group management, reducing yields .

Table 3: Docking Scores and Residue Interactions ()

Compound Docking Score (kcal/mol) Key Binding Residues
Imidazo[2,1-b][1,3,4]thiadiazole (7g) -9.2 S280, Y282 (hydrogen bonds); A230, L260 (hydrophobic)
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivative -8.7 Similar residues but weaker hydrogen bonding

Key Observations :

  • Pyrrolopyrazole derivatives exhibit strong kinase binding, but substituents like the carbonitrile group may enhance interactions compared to imidazo-thiadiazoles .

Clinical and Preclinical Relevance

  • Galunisertib: Advanced to clinical trials for hepatocellular carcinoma and glioblastoma, demonstrating TGF-β pathway inhibition and tumor regression .
  • Further studies are needed to evaluate efficacy and toxicity .

Q & A

Q. What are the common synthetic routes for synthesizing pyrrolo[1,2-b]pyrazole-quinoline hybrids?

Methodological Answer: A key approach involves cyclization or condensation reactions. For example:

  • Cyclization with amino-pyrrole derivatives : Reacting 2-amino-1H-pyrrole precursors with carbonitriles under acidic conditions (e.g., acetic acid) to form the pyrrolo-pyrazole core .
  • Multi-step alkylation : Use of SEM-protected pyrazoles followed by alkylation with bromo-chloropropane to build the dihydro-pyrrolo[1,2-b]pyrazole scaffold, as demonstrated in related compounds .
  • Quinoline functionalization : Coupling pre-synthesized pyrrolo-pyrazole intermediates with activated quinoline derivatives via Suzuki-Miyaura or nucleophilic aromatic substitution.

Table 1: Example Reaction Conditions from Literature

StepReagents/ConditionsYieldReference
CyclizationAcetic acid, reflux, 6 hours65–75%
Alkylation1-Bromo-3-chloropropane, K₂CO₃, DMF, 80°C68%

Q. Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer: A combination of techniques is required:

  • 1H/13C NMR : Assign peaks to distinguish pyrrolo-pyrazole protons (δ 4.7–5.5 ppm for dihydro protons) and quinoline aromatic signals (δ 7.3–8.6 ppm). Overlapping signals may require 2D NMR (e.g., HSQC, COSY) .
  • Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 287.11 [M+H]+ for analogous compounds) .
  • X-ray crystallography : Resolve stereochemistry and verify bond angles, as shown in monoclinic crystal systems (e.g., space group P21/c, β = 112.3°) .

Advanced Research Questions

Q. How to optimize low yields in the alkylation of pyrrolo[1,2-b]pyrazole intermediates?

Methodological Answer: Key strategies include:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reactivity compared to alcohols .
  • Stoichiometric adjustments : Increase equivalents of alkylating agents (e.g., 1.5–2.0 equiv) to drive reaction completion.
  • Temperature control : Elevated temperatures (80–100°C) enhance kinetics but may require inert atmospheres to prevent decomposition.
  • Protecting groups : Use SEM or Boc groups to prevent side reactions at reactive nitrogen sites .

Table 2: Yield Optimization Case Study

ConditionYield (Baseline)Optimized Yield
DMF, 80°C, 2.0 equiv45%68%
SEM protection50%75%

Q. How to resolve discrepancies between observed and calculated elemental analysis data?

Methodological Answer: Discrepancies often arise from:

  • Hydrate/solvent inclusion : Dry samples rigorously (e.g., vacuum drying at 60°C for 24 hours) .
  • Incomplete purification : Re-crystallize from ethanol or acetonitrile to remove impurities, as seen in pyrazolo[1,5-a]pyrimidine derivatives .
  • Instrument calibration : Validate CHN analyzers with certified standards (e.g., acetanilide).

Q. What strategies address overlapping NMR signals in quinoline-substituted derivatives?

Methodological Answer:

  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to sharpen signals.
  • Variable-temperature NMR : Resolve dynamic effects (e.g., ring-flipping) by acquiring spectra at 25°C and 60°C .
  • 2D techniques : HSQC and HMBC correlate ambiguous protons with carbon environments, as applied in pyrano[3,2-c]quinoline studies .

Q. How to design assays for evaluating CRF-1 receptor antagonism in derivatives?

Methodological Answer:

  • In vitro binding assays : Use radiolabeled ligands (e.g., [³H]-CP-154,526) on transfected HEK-293 cells .
  • Dose-response curves : Measure IC₅₀ values (e.g., 10 nM–10 µM range) and compare to reference antagonists.
  • Functional assays : Monitor cAMP inhibition via ELISA or fluorescence-based methods.

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across structural analogs?

Methodological Answer:

  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups on the quinoline ring) and correlate with IC₅₀ values .
  • Assay variability : Control for cell line differences (e.g., HEK-293 vs. CHO cells) and ligand batch purity.
  • Computational modeling : Perform docking studies to predict binding modes and explain potency variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carbonitrile
Reactant of Route 2
4-(2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.